Molecular Weight & Lipophilicity Differentiation
The target compound (MW 204.05, XLogP3 2.9) occupies a distinct physicochemical space compared to its closest analogs [1][2]. Relative to 2-amino-4,5-dichlorobenzaldehyde (MW 190.03, XLogP3 ~2.4), the 3-methyl group adds ~14 Da and ~0.5 logP units [3]. Compared to 2-amino-4-chloro-3-methylbenzaldehyde (MW 169.61, XLogP3 ~2.2), the additional chlorine at position 5 contributes ~34 Da and ~0.7 logP units [2]. These differences exceed typical batch-to-batch variability and are sufficient to alter membrane permeability, protein binding, and chromatographic retention behavior in drug discovery workflows.
| Evidence Dimension | Molecular weight (Da) and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 204.05 Da; XLogP3 2.9 |
| Comparator Or Baseline | 2-Amino-4,5-dichlorobenzaldehyde (MW 190.03, XLogP3 ~2.4); 2-Amino-4-chloro-3-methylbenzaldehyde (MW 169.61, XLogP3 ~2.2) |
| Quantified Difference | ΔMW +14 Da / +34.4 Da; ΔXLogP3 +0.5 / +0.7 |
| Conditions | Computed properties from PubChem (XLogP3 algorithm, 2021 release); BOC Sciences vendor data |
Why This Matters
In fragment-based drug discovery or SAR campaigns, a ΔMW of 14–34 Da and a ΔlogP of 0.5–0.7 can shift a compound between lead-like and non-lead-like space, directly influencing procurement decisions when a specific vector is required.
- [1] PubChem. 2-Amino-4,5-dichloro-3-methylbenzaldehyde (CID 89253265). Computed Properties Section. View Source
- [2] PubChem. 2-Amino-4-chloro-3-methylbenzaldehyde (CID 53430498). Computed Properties Section. View Source
- [3] PubChem. 2-Amino-4,5-dichlorobenzaldehyde (CID 2776787). Compound Summary; chemsrc.com physical data (melting point 139–141 °C). View Source
